

Butachlor-d13 CAS number and molecular weight

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Compound of Interest

Compound Name: Butachlor-d13

Cat. No.: B592050

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Butachlor-d13: A Technical Overview

CAS Number: 1632119-31-3 Molecular Formula: $C_{17}H_{13}D_{13}ClNO_2$ Molecular Weight: 324.93 g/mol

This technical guide provides a comprehensive overview of **Butachlor-d13**, an isotopically labeled form of the herbicide Butachlor. Given that **Butachlor-d13** is primarily utilized as an internal standard in analytical studies of Butachlor, this document will focus on the extensive research available for Butachlor, including its mechanism of action, metabolic pathways, and toxicological profile. The information presented for Butachlor is directly applicable to understanding the behavior of **Butachlor-d13** in experimental settings.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Butachlor.

Table 1: Physicochemical Properties of Butachlor

Property	Value	Reference
CAS Number	23184-66-9	[1]
Molecular Formula	C ₁₇ H ₂₆ ClNO ₂	[1]
Molecular Weight	311.85 g/mol	[2]
Appearance	Light yellow oil	[3]
Density	1.0695 g/cm ³	[3]
Water Solubility	20 mg/L (at 20 °C)	
Decomposition Temperature	165 °C	

Table 2: Acute Toxicity of Butachlor

Test	Organism	Route	Value	Reference
LD ₅₀	Rat	Oral	1740 mg/kg	
Primary Irritation Index	Rabbit	Dermal	3.5/8.0	
Ocular Irritation	Rabbit	-	Slightly irritating	

Mechanism of Action

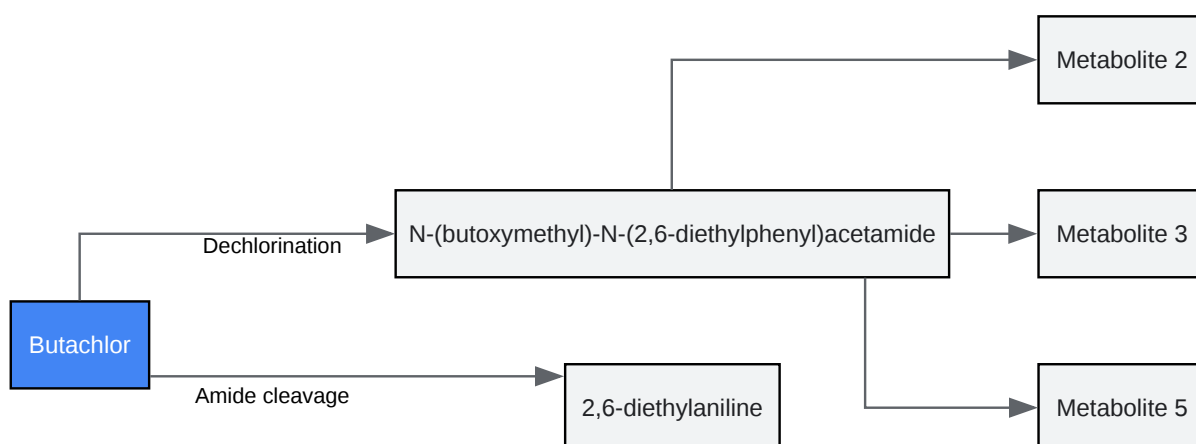
Butachlor is a selective, pre-emergent herbicide belonging to the chloroacetanilide class. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of fatty acid elongation interferes with several crucial cellular processes in susceptible plants, including cell division, membrane formation, and cuticle development, ultimately leading to the death of the emerging weed seedlings.

Metabolic and Degradation Pathways

The metabolism and degradation of Butachlor have been studied in various organisms and environmental conditions. In mammals, metabolism proceeds through three primary pathways:

glutathione conjugation, cytochrome P-450 mediated hydroxylation, and amide bond cleavage. In the environment, microbial degradation plays a significant role in its dissipation.

The following diagram illustrates the proposed metabolic pathway of Butachlor in soil under aerobic conditions.



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Caption: Proposed metabolic pathway of Butachlor in soil.

Experimental Protocols

Detailed methodologies for key experiments involving Butachlor are provided below. These protocols can be adapted for studies utilizing **Butachlor-d13** as an internal standard.

Determination of Butachlor Residues in Water, Soil, and Rice

This method outlines the extraction, cleanup, and quantification of Butachlor residues from environmental and agricultural samples.

1. Extraction:

- Samples (water, soil, or crops) are extracted with a mixture of acetone and light petroleum distillate.

2. Cleanup:

- The extracts are concentrated.
- Purification is performed using a chromatographic column containing aluminum oxide, silver-aluminum oxide, and Florisil.

3. Quantification:

- The purified extracts are analyzed by gas chromatography with an electron-capture detector (GC-ECD).
- The detection limits are reported to be between 0.001 and 0.015 mg/kg for various samples.

Spectrophotometric Determination of Butachlor

This protocol describes a colorimetric method for the determination of Butachlor in environmental and biological samples.

1. Hydrolysis:

- Butachlor is hydrolyzed to 2,6-diethylaniline by heating with hydrochloric acid.

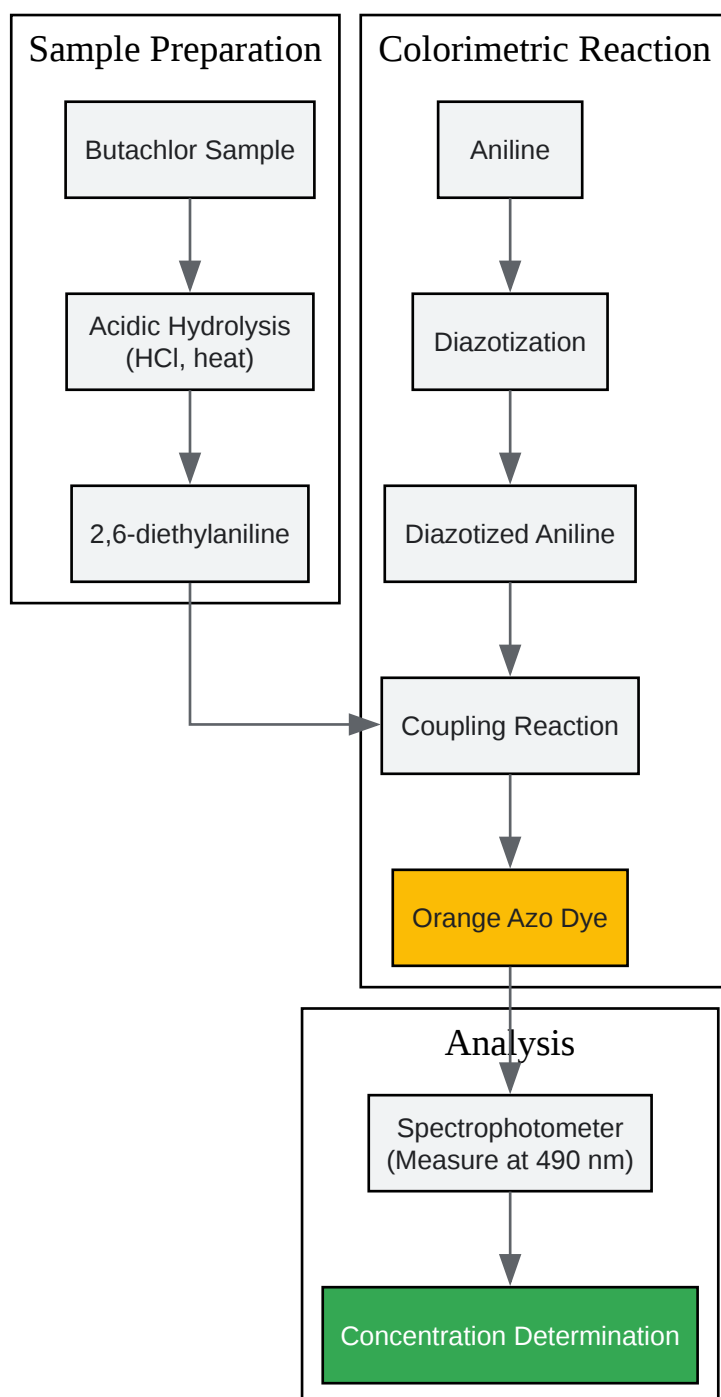
2. Diazotization and Coupling:

- Aniline is diazotized.
- The hydrolyzed Butachlor (2,6-diethylaniline) is coupled with the diazotized aniline in an acidic medium to form an orange-colored azo dye.

3. Measurement:

- The absorbance of the resulting solution is measured at a wavelength of 490 nm.
- Beer's law is obeyed in the concentration range of 10-40 µg in a final volume of 10 mL.

The following workflow diagram illustrates the spectrophotometric determination method.



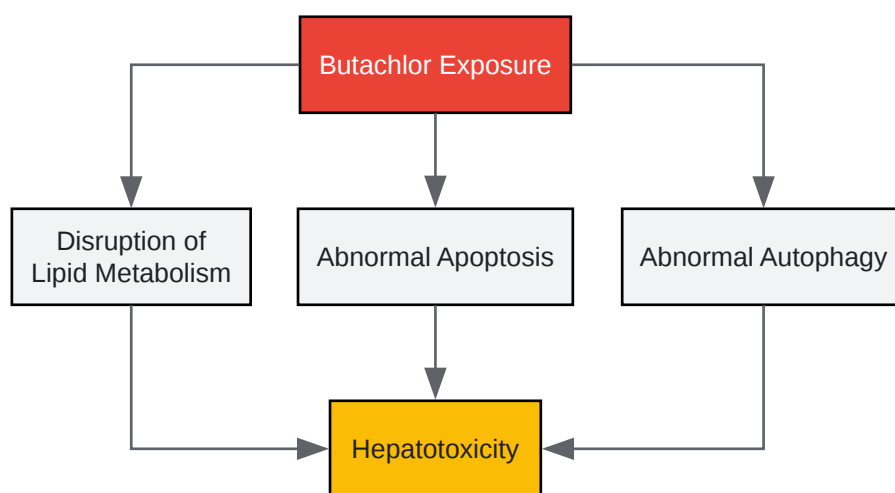
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Caption: Workflow for the spectrophotometric determination of Butachlor.

Toxicological Effects and Signaling

Exposure to Butachlor has been shown to induce various toxicological effects. In mice, it can cause hepatotoxicity by disrupting lipid metabolism and inducing abnormal apoptosis and autophagy processes. Studies have shown that Butachlor exposure leads to the overexpression of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, Butachlor has been observed to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in vitro, suggesting a potential for neurotoxicity through cholinergic impairment.

The diagram below illustrates the logical relationship of Butachlor-induced hepatotoxicity.



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Caption: Logical pathway of Butachlor-induced hepatotoxicity.

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